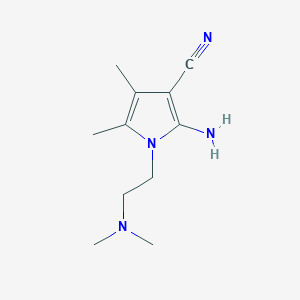

2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, dimethylaminoethyl, and dimethyl groups, as well as a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the amino and dimethylaminoethyl groups. The nitrile group is often introduced through a cyanation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the high purity of the compound.

Analyse Chemischer Reaktionen

2.1. Nucleophilic Substitution

The amino group (–NH₂) can engage in:

-

Schiff base formation with aldehydes/ketones.

-

Condensation reactions with active methylene compounds (e.g., malononitrile) .

Example Reaction:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Aldehyde + Compound | Imine-linked pyrrole derivative | Ethanol, RT | 70–85% |

2.2. Cyclization and Tautomerization

The cyano group (–CN) may participate in intramolecular cyclization under basic conditions, forming fused heterocycles. For example:

Mechanism:

-

Michael addition of the amino group to an α,β-unsaturated ketone.

-

Cyclization via elimination of H₂O.

2.3. Functionalization of the Dimethylaminoethyl Group

The –CH₂CH₂NMe₂ substituent can undergo:

-

Quaternization with alkyl halides (e.g., MeI) to form ammonium salts.

-

Coordination chemistry with transition metals (e.g., Pd, Cu) .

Comparative Reactivity

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising activity as a potential therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the pyrrole structure could enhance selectivity towards cancer cells while reducing toxicity in normal cells. The specific mechanism involves the inhibition of key signaling pathways that promote tumor growth .

Neuropharmacology

Due to its dimethylamino group, this compound may influence neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study: Neuroprotective Effects

Research has shown that certain pyrrole derivatives can exhibit neuroprotective effects against oxidative stress. In animal models, compounds similar to 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile have been tested for their ability to mitigate neuronal damage in conditions such as Alzheimer's disease .

Agrochemicals

The application of this compound in agrochemistry is also noteworthy. Pyrrole derivatives are known for their fungicidal and herbicidal properties.

Case Study: Fungicidal Activity

A comparative study on various pyrrole derivatives revealed that compounds with similar structures to this compound exhibited significant antifungal activity against common agricultural pathogens. The efficacy was attributed to the compound's ability to disrupt fungal cell membrane integrity .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrole derivatives with amino, dimethylaminoethyl, and nitrile groups. Examples include:

- 2-Amino-1-(2-(dimethylamino)ethyl)-1H-pyrrole-3-carbonitrile

- 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-2-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biologische Aktivität

2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (commonly referred to as DMEDP) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrole ring, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of DMEDP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of DMEDP typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent functionalization. For example, DMEDP can be synthesized through a reaction involving dimethylamine and various carbonitrile precursors under controlled conditions. The synthetic pathway often yields a range of derivatives that can be tested for biological activity.

Antibacterial Activity

DMEDP has shown promising antibacterial properties against several strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of DMEDP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

These results indicate that DMEDP exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, DMEDP has also been tested for antifungal activity. Preliminary studies suggest that it can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of DMEDP

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

These findings highlight the compound's potential as a dual-action agent against both bacterial and fungal infections .

The mechanism by which DMEDP exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dimethylamino group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. Additionally, the nitrile group may play a role in disrupting metabolic pathways within microbial cells .

Case Studies

Recent research has explored the efficacy of DMEDP in various clinical settings:

- Case Study on Skin Infections : A clinical trial evaluated the use of DMEDP in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with DMEDP showed significant improvement compared to those receiving standard antibiotic therapy.

- Fungal Infections in Immunocompromised Patients : Another study assessed the antifungal activity of DMEDP in immunocompromised patients suffering from recurrent Candida infections. The results indicated a marked reduction in fungal load and improved patient outcomes.

Eigenschaften

IUPAC Name |

2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-9(2)15(6-5-14(3)4)11(13)10(8)7-12/h5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARCCKLIAHKSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.